![molecular formula C13H9ClN2S B1621380 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 83548-61-2](/img/structure/B1621380.png)
4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 260.75 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine . The InChI code is 1S/C13H9ClN2S/c1-8-15-12(14)11-10(7-17-13(11)16-8)9-5-3-2-4-6-9/h2-7H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-173°C .Scientific Research Applications
Nonlinear Optical (NLO) Properties
A study highlighted the significant NLO characteristics of thiopyrimidine derivatives, including compounds similar to 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine. These compounds demonstrate considerable NLO activity, making them suitable for optoelectronic applications. The research employed density functional theory (DFT) and time-dependent DFT (TDDFT) to explore their structural parameters, electronic features, and photophysical properties, underscoring their potential in high-tech optoelectronic devices (Hussain et al., 2020).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. For instance, derivatives of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine have been synthesized and tested for their antimicrobial effectiveness. The process involved chlorination and the creation of various derivatives to assess their antimicrobial activity, indicating the chemical's potential as a base for developing new antimicrobial compounds (Hozien et al., 1996).
Antifungal Activities
Research also extends into antifungal applications, with certain derivatives displaying antifungal activities against various pathogens. The modification of the 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine structure has led to compounds that prevent diseases in crops, demonstrating its potential in agricultural sciences to combat fungal infections (Konno et al., 1989).
Antioxidant Activity
Moreover, certain thienopyrimidine derivatives, potentially including 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine structures, have been synthesized and evaluated for their antioxidant properties. These studies indicate that modifications on the thienopyrimidine ring can significantly influence their radical scavenging abilities, contributing to research in oxidative stress and potential therapeutic applications (Kotaiah et al., 2012).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of these compounds for further applications. Innovative synthetic methods have been developed for creating derivatives with potential uses in drug discovery, emphasizing the versatility and importance of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine in medicinal chemistry and pharmaceutical research (Zhou et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-12(14)11-10(7-17-13(11)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRBJIRDADQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368897 | |
| Record name | 4-chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
83548-61-2 | |
| Record name | 4-chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-4-[(([(1-methylethylidene)amino]oxy)carbonyl)amino]pyridine](/img/structure/B1621297.png)

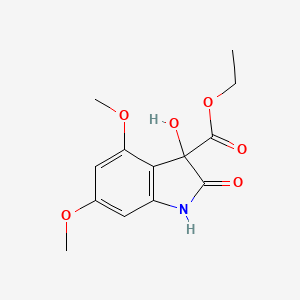

![3-[2-(3-Chlorophenyl)acetyl]benzonitrile](/img/structure/B1621309.png)
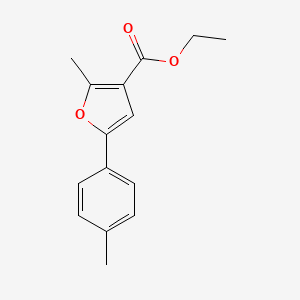
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)
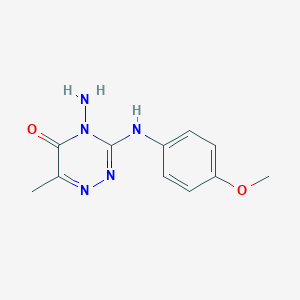
![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)
![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)
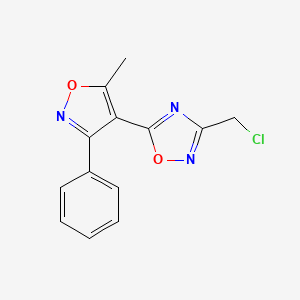
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)
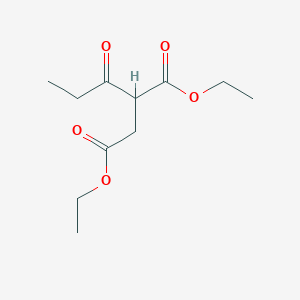
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)